![molecular formula C9H11ClN2O2S2 B13333268 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a chemical compound with a complex structure that includes an imidazole ring fused with a thiazole ring, a tert-butyl group, and a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the imidazole and thiazole rings, followed by the introduction of the tert-butyl group and the sulfonyl chloride functional group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The double bonds in the imidazole and thiazole rings can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles such as halogens for addition reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced forms of the compound, and addition products with various electrophiles. These products can have different chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and other biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid: A related compound with a carboxylic acid group instead of a sulfonyl chloride group.
1,3-Thiazole-5-sulfonyl chloride: A simpler compound with only the thiazole ring and sulfonyl chloride group.
Uniqueness
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is unique due to the combination of its imidazole and thiazole rings, tert-butyl group, and sulfonyl chloride functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C9H11ClN2O2S2 |
|---|---|
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S2/c1-9(2,3)6-5-15-8-11-4-7(12(6)8)16(10,13)14/h4-5H,1-3H3 |
InChI-Schlüssel |
DZMKCWMCSDKALE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CSC2=NC=C(N12)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



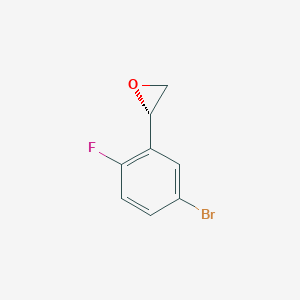
![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
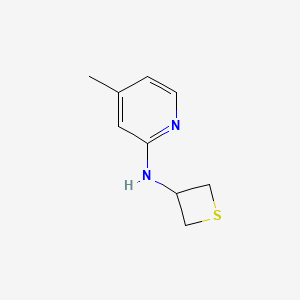
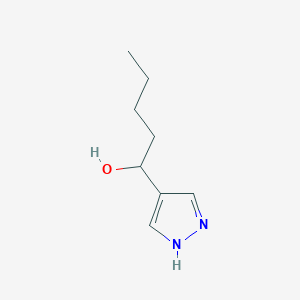
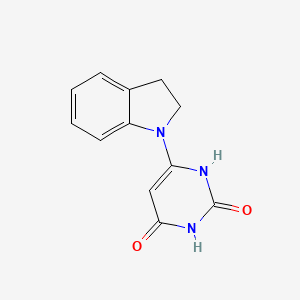
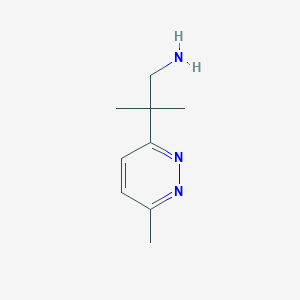
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
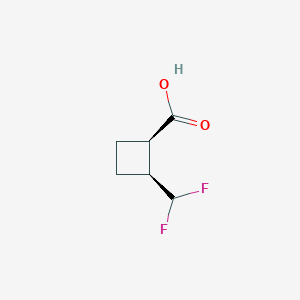
![5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13333239.png)
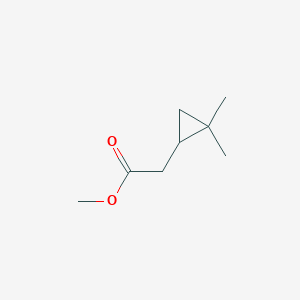

![2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol](/img/structure/B13333258.png)
